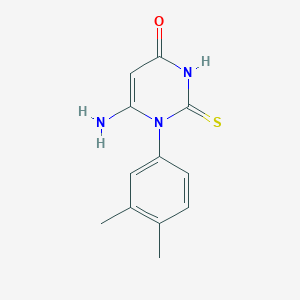

6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one” is a compound that has been mentioned in the context of antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . It’s part of a series of novel compounds synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectral data .

Synthesis Analysis

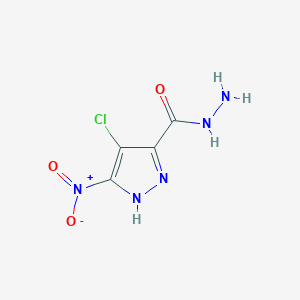

The synthesis of this compound involves a series of reactions. In one study, a series of novel compounds were synthesized, including "this compound" . The synthesis was carried out using various techniques and was characterized by IR, 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it is a part of a series of novel compounds . The structure was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions were carried out under various conditions and the products were characterized using a range of techniques .Applications De Recherche Scientifique

Antiviral Activity

6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one and its derivatives have been studied for their antiviral activities. In particular, 6-hydroxypyrimidines substituted at various positions showed a significant ability to inhibit the replication of herpes viruses and retroviruses, including HIV-1 and HIV-2. The antiviral activity was influenced by the oxygen and sulfur atoms in the molecule (Holý et al., 2002).

Crystal Structures and Hydrogen-Bonded Motifs

The crystal structures of pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives reveal insights into the molecular interactions of these compounds. Notably, the presence of hydrogen-bonded bimolecular ring motifs, particularly the R22(8) motif, has been observed in these structures. These structural features are important for understanding the molecular recognition and binding properties of the compounds (Balasubramani et al., 2007).

Sulfur Substitution and Packing Arrays

The solid-state packing arrays of 4-sulfur substituted 2-aminopyrimidines have been extensively studied. These compounds exhibit characteristic R(2)2(8) hydrogen-bonded 2-aminopyrimidine dimers. The presence of N–H—S associations in these compounds highlights the role of sulfur substitution in the molecular structure and interactions (Lynch et al., 2002).

Fungicidal Activity

Research into aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives has demonstrated their potential fungicidal properties. This area of study provides valuable insights into the development of new compounds for agricultural and pharmaceutical applications (Erkin et al., 2016).

Cytotoxic Activity

Studies on 4-thiopyrimidine derivatives have explored their cytotoxic activities, particularly against various cancer cell lines. This research is crucial for the development of new anticancer agents and for understanding the structure-activity relationships of these compounds (Stolarczyk et al., 2018).

Vibrational Spectroscopic Analysis

Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, have been used to analyze the structural and electronic properties of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. This analysis is important for understanding the molecular interactions and stability of these compounds (Mary et al., 2022).

Safety and Hazards

Propriétés

IUPAC Name |

6-amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-7-3-4-9(5-8(7)2)15-10(13)6-11(16)14-12(15)17/h3-6H,13H2,1-2H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZSLCNAWSLCMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=O)NC2=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2404744.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404745.png)

![2-{[3-cyano-6-ethyl-5-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2404752.png)

![[(3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone](/img/structure/B2404756.png)

![[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper](/img/structure/B2404757.png)

![1-(1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2404760.png)

![[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2404763.png)